2-Bromo-1,4-dimethyl-1H-imidazol-5-amine
Description
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine is a brominated imidazole derivative characterized by a bromine atom at position 2, methyl groups at positions 1 and 4, and an amine group at position 3. This compound belongs to a class of heterocyclic aromatic molecules with applications in medicinal chemistry and materials science. Its structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-bromo-3,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H8BrN3/c1-3-4(7)9(2)5(6)8-3/h7H2,1-2H3 |
InChI Key |
XLCBLOUHBCIECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)Br)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dimethyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-dimethylimidazole with an amine source under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce different imidazole derivatives with altered electronic properties.
Scientific Research Applications
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and functional materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-1,4-dimethyl-1H-imidazol-5-amine with key analogs, focusing on structural features, synthetic routes, physicochemical properties, and reactivity.
Structural and Substituent Variations
Key Observations :
- Benzimidazole vs. Imidazole : The benzo[d]imidazole analogs (e.g., 5-Bromo-1H-benzo[d]imidazol-2-amine) exhibit extended aromatic systems, enhancing π-π stacking interactions but reducing solubility compared to the simpler imidazole core .
- Positional Isomerism : Bromine placement significantly affects electronic distribution. For example, 4-Bromo-2-methyl-1H-benzimidazole shows distinct NMR shifts (δ ~7.3–8.6 ppm for aromatic protons) compared to the target compound .
Key Observations :
- N-Arylation Efficiency : Derivatives like 5-Bromo-1-(p-tolyl)-1H-benzo[d]imidazol-2-amine are synthesized via Cu-mediated coupling, achieving yields >70% .
- Halogen Reactivity : Bromine in the target compound is less labile than in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where Br is readily displaced by amines .
Physicochemical Properties
Key Observations :
- Solubility Trends : The target compound’s solubility (~0.15–0.30 mmol/L) exceeds that of benzimidazole derivatives (e.g., 0.08 mmol/L for 1-(4-methoxyphenyl) analog), likely due to reduced aromatic surface area .
Reactivity and Functionalization
- Bromine Substitution : The bromine in this compound participates in Suzuki-Miyaura couplings, though less readily than in thiadiazole-fused systems (e.g., 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) due to steric hindrance from methyl groups .
- Amine Reactivity : The C5 amine group can be acylated or alkylated, as seen in N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide (), enabling scaffold diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
